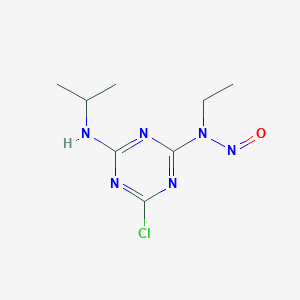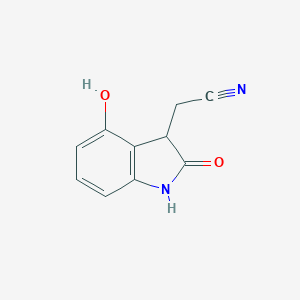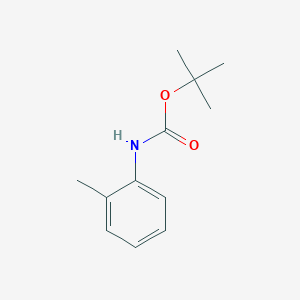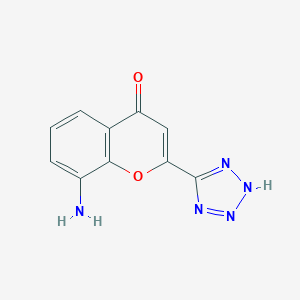
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a tetrazole ring, and a chromenone backbone. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves multiple steps. One common method includes the following steps :
Preparation of N-(3-acetyl-2-hydroxyphenyl)-acetamide: This involves the reaction of 3-amino-2-hydroxyacetophenone with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide at low temperatures (0-5°C).
Formation of the final product: The intermediate is then reacted with 1H-tetrazol-5-carboxylic acid ethyl ester in the presence of sodium methoxide or potassium tert-butoxide and dimethyl sulfoxide (DMSO) at elevated temperatures (80-85°C).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and aims to maximize yield and minimize reaction steps .
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the tetrazole ring or the chromenone backbone.
Substitution: The amino group and the tetrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the chromenone or tetrazole rings .
Wissenschaftliche Forschungsanwendungen
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The amino group and the tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Amino-2-(1H-tetrazol-5-yl)-2,3-dihydrochromen-4-one: This compound has a similar structure but differs in the degree of saturation of the chromenone ring.
8-Amino-6-methoxyquinoline-tetrazole hybrids: These compounds have a quinoline backbone instead of a chromenone and exhibit different biological activities.
Uniqueness
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Eigenschaften
IUPAC Name |
8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZQAIJMONCDFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474135 |
Source


|
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-22-2 |
Source


|
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
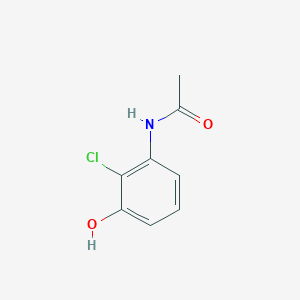
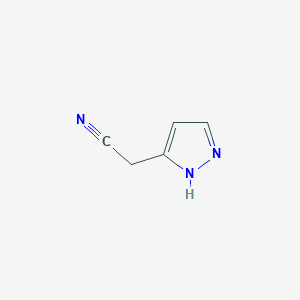
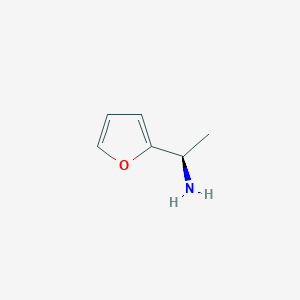
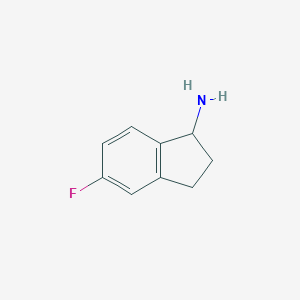
![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)

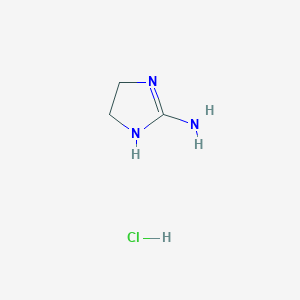
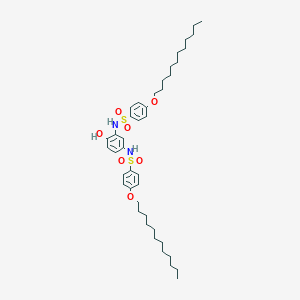
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
